2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound belongs to the tetrahydroquinazoline family, characterized by a partially reduced quinazoline core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) with substituents at the N-, 3-, and 7-positions. The N-phenethyl group (C₆H₅-CH₂-CH₂-) at the 1-position, 3-(p-tolyl) (4-methylphenyl) substituent, and 7-carboxamide moiety define its structural uniqueness. Tetrahydroquinazolines are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties, driven by their ability to modulate protein-ligand interactions .
Properties
IUPAC Name |
3-(4-methylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-10-19(11-8-16)27-23(29)20-12-9-18(15-21(20)26-24(27)30)22(28)25-14-13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYDCUMQZHGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinazoline core. One common approach is the condensation of an appropriate phenethylamine derivative with a p-tolyl-substituted diketone, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and molecular modeling.
Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Analysis
Key structural variations among analogues occur at the N-, 1-, 3-, and 7-positions (Table 1). These modifications influence physicochemical properties, binding affinity, and pharmacokinetics.
Table 1: Substituent and Molecular Weight Comparison
Key Differences and Implications
N-Substituent: The target compound’s phenethyl group confers greater lipophilicity compared to benzyl (shorter chain) or hydroxy (polar) substituents. This may enhance membrane permeability but reduce aqueous solubility .
3-Substituent :
- The p-tolyl group (electron-donating methyl) in the target compound contrasts with 4-ethylphenyl (more electron-donating, bulkier) or propenyl (electron-withdrawing) groups. Such differences influence electronic interactions with biological targets, such as kinases or receptors .
Carboxamide at Position 7 :
- A conserved feature across analogues, this group facilitates hydrogen bonding with target proteins. Variations in the N-substituent (e.g., phenethyl vs. benzyl) modulate spatial orientation and binding efficiency .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Phenethyl and p-tolyl groups increase logP values, favoring blood-brain barrier penetration but possibly limiting solubility. Hydroxy or carboxamide groups counterbalance this by introducing polarity .
- Molecular Weight : The target compound (~425 g/mol) falls within the acceptable range for oral bioavailability, whereas larger analogues (e.g., sc-492703 at 554.65 g/mol) may face absorption challenges .
- Synthetic Accessibility: The target compound’s substituents (phenethyl, p-tolyl) are synthetically accessible via alkylation or cross-coupling reactions, similar to methods used for tetrahydroisoquinolonecarboxamides . Complex analogues (e.g., sc-492703) require multi-step syntheses, impacting scalability .
Biological Activity
The compound 2,4-dioxo-N-phenethyl-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide belongs to the class of tetrahydroquinazoline derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This structure features a tetrahydroquinazoline core with a phenethyl and p-tolyl substituent. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications.
Antitumor Activity
Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant antitumor properties. For instance, This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes associated with tumor progression. For example:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Cholinesterase | 0.29 | Inhibition of acetylcholine breakdown |
| Squalene synthase | 15 | Inhibitory effect on cholesterol synthesis |
These findings suggest that the compound could be developed as a therapeutic agent targeting metabolic pathways in cancer cells.
The biological activity of This compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in various cancer cell lines.
- Inhibition of Angiogenesis : The compound may inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
Study 1: Antitumor Efficacy
In a recent study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups. The study further demonstrated that the compound effectively reduced tumor volume in xenograft models.
Study 2: Enzyme Activity
Another investigation assessed the inhibitory effects on cholinesterase activity. The results indicated an IC50 value of 0.29 µM, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
